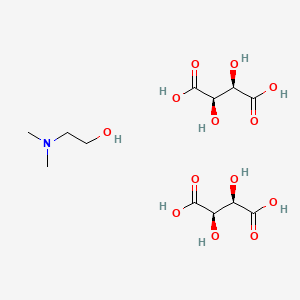
Atrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atrol, also known as 2-(dimethylamino)ethanol bitartrate, is a chemical compound with the molecular formula C8H17NO7. It is a salt formed from 2-(dimethylamino)ethanol and tartaric acid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Atrol can be synthesized through the reaction of 2-(dimethylamino)ethanol with tartaric acid. The reaction typically involves mixing equimolar amounts of 2-(dimethylamino)ethanol and tartaric acid in a suitable solvent, such as water or ethanol. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Atrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Atrol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving cell signaling and neurotransmitter functions.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
Atrol exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate neurotransmitter activity by influencing the release and uptake of neurotransmitters such as acetylcholine. This modulation occurs through the binding of this compound to receptors and transporters involved in neurotransmitter signaling, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: The parent compound of Atrol, used in similar applications.
Choline: A related compound with similar effects on neurotransmitter activity.
Betaine: Another compound with comparable chemical properties and applications
Uniqueness of this compound
This compound is unique due to its specific combination of 2-(dimethylamino)ethanol and tartaric acid, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective .
特性
CAS番号 |
63980-59-6 |
|---|---|
分子式 |
C12H23NO13 |
分子量 |
389.31 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.2C4H6O6/c1-5(2)3-4-6;2*5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChIキー |
DUUCJSJYISFGCI-WBPXWQEISA-N |
異性体SMILES |
CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
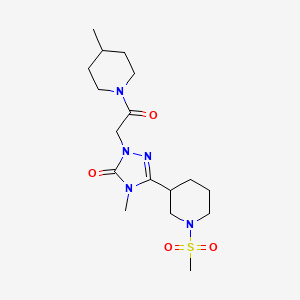
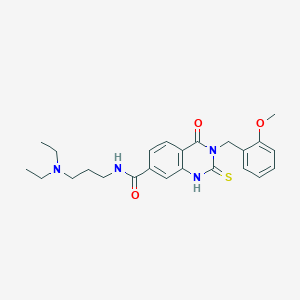
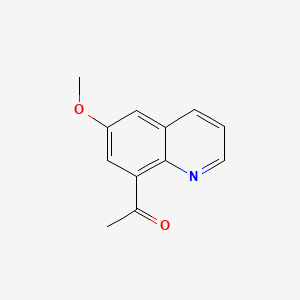
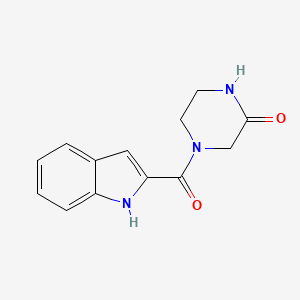
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)
